Cas no 180465-02-5 (3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid)
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- CBPG
- 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- (S)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- S-(+)-CBPG
- (S)-(+)-CBPG
- GTPL3421
- (R)-3-(amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- BDBM50052256
- FCH4013584
- OR312475
- (s)-(+)-2-(3'-carboxybicyclo[1.1.1]pentyl)-glycine
- 3-((S)-Amino
- EN300-88066
- CHEMBL43412
- UPF 596
- CS-0078773
- 3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylicacid
- 3-((S)-amino(carboxy)methyl)bicyclo(1.1.1)pentane-1-carboxylic acid
- 180465-02-5
- 3-(Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid(S-CBPG)
- Bicyclo[1.1.1]pentane-1-acetic acid, alpha-amino-3-carboxy-, (alphaS)-
- S-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)glycine
- MFCD00949088
- AKOS026740795
- AS-44366
- SCHEMBL1308145
- 3-((S)-Amino-carboxy-methyl)-bicyclo[1.1.1]pentane-1-carboxylic acid
- A11489
- Q27088752
- 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
-
- MDL: MFCD00949088
- Inchi: 1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13)/t4-,7?,8?/m1/s1
- InChI Key: KNSHLWJBSDBBRH-XOJFDHPMSA-N
- SMILES: OC(C12CC([C@@H](C(=O)O)N)(C1)C2)=O
Computed Properties
- Exact Mass: 185.06880783g/mol
- Monoisotopic Mass: 185.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101
- XLogP3: -3.3
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S908311-50mg |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylicacid |
180465-02-5 | 95% | 50mg |
7,117.20 | 2021-05-17 | |
| Apollo Scientific | OR312475-250mg |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 250mg |
£1309.00 | 2024-07-20 | ||
| Apollo Scientific | OR312475-1g |
(S)-3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 1g |
£2559.00 | 2024-07-20 | ||
| abcr | AB494671-25 mg |
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 25mg |
€1,425.10 | 2022-07-29 | ||
| Enamine | EN300-88066-0.05g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 0.05g |
$3896.0 | 2023-09-01 | ||
| Enamine | EN300-88066-0.1g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 0.1g |
$4082.0 | 2023-09-01 | ||
| Enamine | EN300-88066-0.25g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 0.25g |
$4267.0 | 2023-09-01 | ||
| Enamine | EN300-88066-0.5g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 0.5g |
$4453.0 | 2023-09-01 | ||
| Enamine | EN300-88066-1.0g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 1.0g |
$4639.0 | 2023-02-11 | ||
| Enamine | EN300-88066-2.5g |
3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
180465-02-5 | 2.5g |
$9093.0 | 2023-09-01 |
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Suppliers
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Research Brief on 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5)
3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 180465-02-5) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Its rigid bicyclo[1.1.1]pentane scaffold serves as a bioisostere for aromatic rings or tert-butyl groups, offering novel opportunities in drug design. Recent studies highlight its potential as a key building block for peptide mimetics and small-molecule therapeutics targeting protein-protein interactions (PPIs) and enzymatic active sites.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in enhancing metabolic stability and membrane permeability of peptide-based inhibitors. Researchers incorporated 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid into a thrombin inhibitor scaffold, resulting in a 5-fold improvement in plasma stability compared to conventional analogs while maintaining nanomolar potency. The study utilized X-ray crystallography to confirm the compound's ability to maintain critical hydrogen-bonding interactions within the thrombin active site.
In neuropharmacology applications, a Nature Communications paper (2024) reported the successful use of this bicyclic amino acid in developing blood-brain barrier (BBB)-penetrant NMDA receptor modulators. The compound's unique spatial configuration enabled optimal positioning of pharmacophores while reducing molecular weight below 500 Da, addressing a key challenge in CNS drug development. In vivo studies showed improved pharmacokinetic profiles with oral bioavailability exceeding 60% in rodent models.
From a synthetic chemistry perspective, recent advancements in asymmetric synthesis (Org. Lett. 2024) have improved access to enantiomerically pure 3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid. A novel photoredox-catalyzed [2+2+1] cycloaddition strategy achieved gram-scale production with >99% ee, addressing previous limitations in synthetic scalability. This development is particularly significant for industrial applications where multi-kilogram quantities may be required for clinical development.
The compound's mechanism of action varies by application, but common themes emerge across studies: its constrained geometry enforces specific conformations in target biomolecules, while the carboxyl and amino functionalities provide versatile points for structural elaboration. Current research directions include exploration as a disulfide bridge mimetic in antibody-drug conjugates (ADCs) and as a core scaffold for PROTAC molecules targeting previously "undruggable" proteins.
Ongoing clinical relevance is evidenced by its incorporation in several preclinical candidates, including a first-in-class KEAP1-NRF2 interaction inhibitor for oxidative stress disorders and a selective PARP1 trapper for oncology indications. Patent analysis reveals increasing interest from major pharma, with 12 new filings in 2023-2024 incorporating this bicyclic motif. Future research directions likely include expanded structure-activity relationship studies and development of novel derivatives with modified physicochemical properties.
180465-02-5 (3-[(S)-Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)